molecular formula C18H25Cl3N2O B1145601 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 112282-24-3

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1145601
CAS No.: 112282-24-3
M. Wt: 391.8 g/mol
InChI Key: NGVLSOWJSUUYDE-UHFFFAOYSA-N
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Description

Highly selective and potent κ-opioid agonist (Ki = 0.24 nM). 25 times more potent than morphine. Neuroprotective effects seen in vivo.

Mechanism of Action

Target of Action

BRL 52537 hydrochloride is a highly selective κ-Opioid receptor (KOR) agonist . The KOR is a type of opioid receptor that responds to opioid peptides, which are widely used in clinics as anesthetic adjuvants or pain control agents .

Mode of Action

BRL 52537 hydrochloride interacts with the KOR, exhibiting a high affinity for the κ subtype with a Ki of 0.24 nM . This interaction results in a decrease in ischemia-evoked nitric oxide (NO) production, which is a potential mechanism of neuroprotection .

Biochemical Pathways

The activation of the KOR by BRL 52537 hydrochloride leads to the up-regulation of phosphorylated Signal Transducer and Activator of Transcription-3 (p-STAT3) in cerebral ischemia/reperfusion (I/R) injury . This up-regulation of p-STAT3 results in a marked decrease in caspase-3 expression , which is a crucial component of the apoptotic pathway. Therefore, the compound’s action on these biochemical pathways contributes to its neuroprotective effects.

Pharmacokinetics

It’s known that the compound is soluble in water to 5 mm with gentle warming , which could potentially influence its bioavailability.

Result of Action

BRL 52537 hydrochloride has been shown to provide significant neuroprotection from cerebral I/R injury . It protects against I/R injury-induced brain damage and inhibits neuronal apoptosis to a significant extent . Furthermore, it has been found to attenuate early stroke damage .

Action Environment

For instance, BRL 52537 hydrochloride is recommended to be stored at room temperature , suggesting that temperature could potentially affect its stability and efficacy.

Biological Activity

The compound 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride, also known by its CAS number 130497-33-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

  • Molecular Formula : C18H24Cl2N2O
  • Molecular Weight : 355.3 g/mol
  • Structure : The compound features a dichlorophenyl group and a piperidine ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors, which are implicated in several neurological disorders.

Antitumor Activity

Research indicates that derivatives of this compound exhibit moderate to significant efficacy against various cancer cell lines. For instance, a study highlighted the effectiveness of similar compounds in inhibiting PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The IC50 values for related compounds were reported as low as 18 µM against human breast cancer cells .

Neuropharmacological Effects

The compound has been shown to possess neuropharmacological properties, potentially acting as an antagonist at dopamine D2/D3 receptors. This activity could make it a candidate for treating conditions such as schizophrenia and Parkinson's disease. In vitro studies demonstrated that it binds preferentially to the D3 receptor subtype, which is often linked to the modulation of mood and cognition .

Study 1: Efficacy in Cancer Treatment

A recent study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability, with enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX observed post-treatment. These findings suggest that the compound may induce programmed cell death through the activation of caspases .

Compound IC50 (μM) Mechanism
5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

Study 2: Neuropharmacological Assessment

In another study focused on neuropharmacological effects, the compound was tested for its ability to modulate dopamine receptor activity. The results indicated a significant antagonistic effect on D2 receptors, suggesting potential applications in treating dopaminergic dysregulation disorders .

Safety and Toxicology

Safety assessments have indicated that while the compound exhibits promising biological activities, further studies are necessary to establish its toxicity profile. Preliminary data suggest minimal cytotoxic effects at therapeutic concentrations; however, comprehensive toxicological evaluations are required to ensure safety for clinical use.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLSOWJSUUYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017610
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112282-24-3
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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